tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection, followed by the formation of the amide bond through coupling reactions. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amide or pyrrolidine nitrogen atoms using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., NaBH4), and alkylating agents (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and anhydrous conditions for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions may result in alkylated derivatives .
Scientific Research Applications
tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminopyrrolidine-1-carboxylate
- tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of a cyclopropyl group and a tert-butyl-protected amine. These features confer distinct reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C17H31N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
tert-butyl 3-[(2-amino-3-methylbutanoyl)-cyclopropylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H31N3O3/c1-11(2)14(18)15(21)20(12-6-7-12)13-8-9-19(10-13)16(22)23-17(3,4)5/h11-14H,6-10,18H2,1-5H3 |
InChI Key |
JWQFFRBLKNVBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C1CC1)C2CCN(C2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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